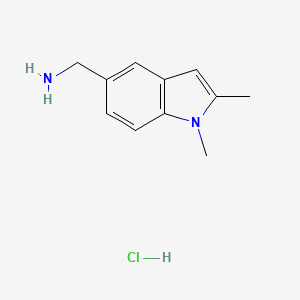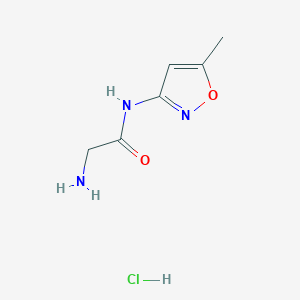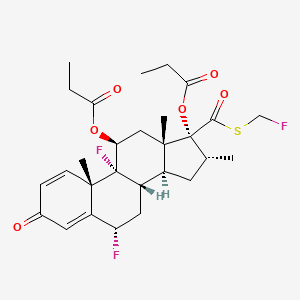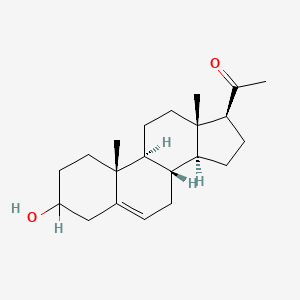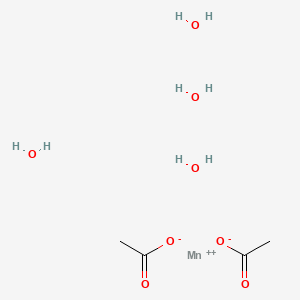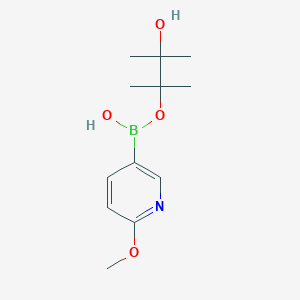![molecular formula C8H10N2OS B7854001 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7854001.png)
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one is an organic compound belonging to the class of pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring
準備方法
The synthesis of 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one involves several steps. One common method includes the reaction of nitrile with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate, forming the desired compound through a series of intermediate steps . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a cytotoxic agent against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Its ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
作用機序
The mechanism of action of 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as poly [ADP-ribose] polymerase 3. This interaction leads to the inhibition of specific cellular pathways, resulting in the compound’s cytotoxic effects . The exact molecular pathways involved are still under investigation, but its ability to induce apoptosis in cancer cells is a key aspect of its mechanism .
類似化合物との比較
Similar compounds to 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one include other pyranopyridines and pyrimidones. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as CDK2 inhibitors with varying degrees of cytotoxicity .
特性
IUPAC Name |
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYKZAKEAVZGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
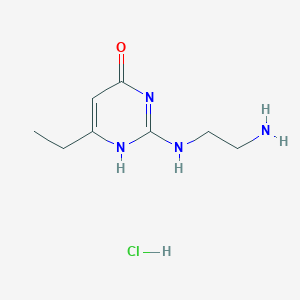
![6-[3-(Dimethylamino)propoxy]pyridin-3-amine;dihydrochloride](/img/structure/B7853924.png)
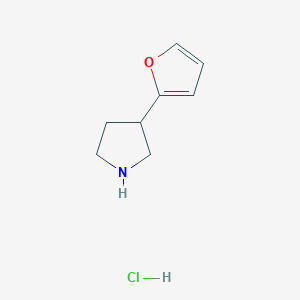
![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
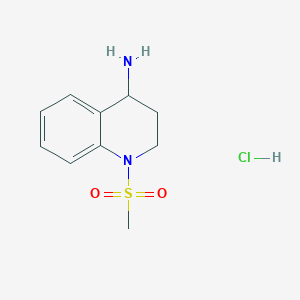
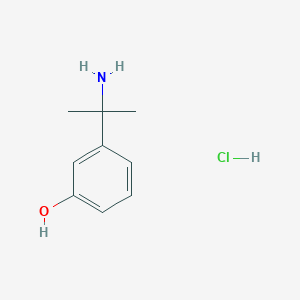
![(2E)-1-{2,7-diazaspiro[4.4]nonan-2-yl}-3-(4-methoxyphenyl)prop-2-en-1-one hydrochloride](/img/structure/B7853966.png)
